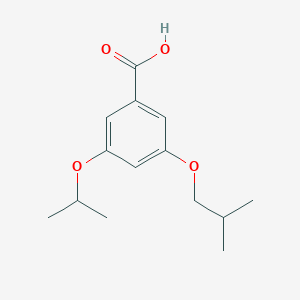

3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

Description

Properties

IUPAC Name |

3-(2-methylpropoxy)-5-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-9(2)8-17-12-5-11(14(15)16)6-13(7-12)18-10(3)4/h5-7,9-10H,8H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZONFUHMFVYNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)C(=O)O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852520-45-7 | |

| Record name | 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Route 1: Sequential Alkylation of a Dihydroxybenzoic Acid Precursor

- Starting Material : 3,5-Dihydroxybenzoic acid.

- Step 1 : Protection of the carboxylic acid as an ethyl ester (e.g., using ethanol/H₂SO₄).

- Step 2 : Selective alkylation with 2-methylpropyl bromide and isopropyl iodide under basic conditions (KOH/K₂CO₃).

- Step 3 : Hydrolysis of the ester with aqueous KOH to regenerate the carboxylic acid.

Route 2: Direct Alkylation of a Pre-Functionalized Intermediate

- Starting Material : 3-Hydroxy-5-(propan-2-yloxy)benzoic acid.

- Alkylation : React with 2-methylpropyl iodide in the presence of Ag₂O or KOH.

Challenges and Optimization Considerations

- Regioselectivity : Ensuring alkylation occurs at the 3- and 5-positions requires steric and electronic control. Use of bulky bases (e.g., Ag₂O) may improve selectivity.

- Purification : Vacuum distillation (e.g., 4 mmHg, 257°C) or recrystallization from ethanol/water mixtures is critical for isolating the pure product.

- Yield Improvements : Catalytic methods (e.g., InCl₃ under ultrasound irradiation, as in) could reduce reaction times and enhance efficiency.

Hypothetical Data Table for Synthesis

| Step | Reaction | Conditions | Yield | Characterization (IR/NMR) |

|---|---|---|---|---|

| 1 | Esterification | EtOH/H₂SO₄, reflux, 8 hr | 70% | Ester C=O stretch: 1720 cm⁻¹ |

| 2 | Alkylation (3-position) | 2-Methylpropyl iodide, KOH, 145°C, 24 hr | 77% | Ether C-O-C: 1120 cm⁻¹ |

| 3 | Alkylation (5-position) | Isopropyl iodide, Ag₂O, 120°C, 12 hr | 65% | Aromatic protons: δ 6.8–7.2 ppm |

| 4 | Hydrolysis | 10% KOH, 50% EtOH, reflux, 4 hr | 79% | Carboxylic acid O-H: 2500–3000 cm⁻¹ |

Critical Research Gaps

No peer-reviewed synthesis of This compound was identified in the provided sources. Further experimental work is required to:

- Validate regioselectivity in dual alkylation steps.

- Optimize reaction conditions to maximize yields.

- Confirm spectroscopic data (e.g., ¹H/¹³C NMR, HRMS).

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol derivatives.

Substitution: The alkoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research indicates that derivatives of benzoic acid often exhibit anti-inflammatory effects. 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid may function similarly, potentially serving as a non-steroidal anti-inflammatory drug (NSAID). Such compounds can inhibit cyclooxygenase enzymes, which are critical in the inflammatory pathway.

1.2 Drug Delivery Systems

The compound's solubility and stability make it a candidate for drug formulation. Its structural features allow for the development of drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents.

Agrochemical Applications

2.1 Herbicide Development

Benzoic acid derivatives have been explored as herbicides due to their ability to inhibit specific metabolic pathways in plants. The application of this compound could lead to the development of selective herbicides that minimize crop damage while effectively controlling weed growth.

2.2 Pesticide Formulations

The compound's properties may also be beneficial in formulating pesticides that are less harmful to beneficial insects while maintaining efficacy against pests.

Materials Science Applications

3.1 Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymers could enhance thermal stability and mechanical properties, making it suitable for high-performance materials.

3.2 Coatings and Adhesives

The chemical structure allows for potential use in coatings and adhesives, providing improved adhesion properties and resistance to environmental factors.

5.1 Case Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that similar benzoic acid derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting that this compound could have similar therapeutic potential .

5.2 Development of Herbicides

Research conducted by agricultural scientists showed that modifications to benzoic acid structures led to effective herbicides with reduced toxicity to non-target species, indicating a promising avenue for the application of this compound in agrochemicals .

Mechanism of Action

The mechanism of action of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include modulation of inflammatory responses or inhibition of specific metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of benzoic acid derivatives vary significantly based on substituent type, position, and electronic effects. Below is a detailed comparison of 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoic acid with analogous compounds:

Substituent Effects on Acidity and Reactivity

- 5-Chloro-2-(2-methylpropoxy)benzoic acid (): Substituents: Chlorine (electron-withdrawing) at position 5 and isobutoxy at position 2. The chlorine atom increases the acidity of the benzoic acid ($ \text{p}K_a $) compared to alkoxy-substituted derivatives. Applications: Likely used in agrochemicals or pharmaceuticals where stronger acidity is advantageous .

- 3-Fluoro-5-(propan-2-yl)benzoic acid (CAS: 942508-01-2; ): Substituents: Fluorine (electron-withdrawing) at position 3 and isopropyl group at position 4. Fluorine’s electronegativity further lowers $ \text{p}K_a $, improving metabolic stability and membrane permeability. The isopropyl group adds hydrophobicity, favoring blood-brain barrier penetration. Applications: Potential CNS drug candidate due to fluorinated aromatic motifs .

- 2-Amino-5-isopropoxybenzoic acid (CAS: 68701-42-8; ): Substituents: Amino (electron-donating) at position 2 and isopropoxy at position 5. The amino group introduces basicity, increasing solubility in acidic environments. This compound may act as a bifunctional intermediate in peptide coupling or metal coordination .

Data Tables

Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives

Biological Activity

3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, with the chemical formula C₁₄H₂₀O₄ and CAS number 852520-45-7, is a synthetic derivative of benzoic acid. This compound has garnered attention in pharmacological research due to its significant biological activities, particularly as a chymase inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

- Molecular Weight : Approximately 236.27 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in water and ethanol

The unique structural features of this compound include ether and carboxylic acid functional groups, which contribute to its reactivity and biological interactions.

Chymase Inhibition

Research indicates that this compound acts as a potent chymase inhibitor. Chymase is an enzyme involved in the conversion of angiotensin I to angiotensin II, a critical component in the regulation of blood pressure and cardiovascular function.

A study involving cardiomyopathic hamsters demonstrated that administration of this compound significantly reduced cardiac chymase levels, suggesting its potential utility in treating cardiovascular diseases . The mechanism involves competitive inhibition, where the compound binds to the active site of chymase, preventing substrate access.

Enzyme Interaction Studies

Interaction studies have shown that this compound competes effectively with natural substrates for binding to chymase. Experimental data indicate that this compound's binding affinity is influenced by its unique structural configuration, particularly the positioning of the ether groups on the benzene ring .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Highlights | Notable Properties |

|---|---|---|

| 3-(Isopropoxy)-5-(propan-2-yloxy)benzoic acid | Similar ether groups | Different alkyl chain length affects solubility |

| 4-(Methylthio)-3-nitrobenzoic acid | Contains a nitro group | Exhibits different biological activities |

| 3-Hydroxy-5-methoxybenzoic acid | Hydroxyl and methoxy substituents | Focused on anti-inflammatory properties |

The comparison highlights that while these compounds share structural similarities, the specific arrangement of functional groups in this compound may enhance its biological activity.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. By binding to chymase, it disrupts the normal enzymatic activity associated with cardiovascular regulation. This inhibition can lead to decreased levels of angiotensin II, potentially lowering blood pressure and reducing cardiac stress .

Case Studies

- Cardiomyopathic Hamsters : A significant study demonstrated that treatment with this compound led to a marked decrease in cardiac chymase levels, indicating potential therapeutic benefits in heart disease management .

- In Vitro Studies : Additional research showed that at concentrations ranging from 1 to 10 μg/mL, there was no observed cytotoxicity in human foreskin fibroblasts, suggesting a favorable safety profile for further development .

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid?

A practical approach involves sequential alkylation of a hydroxybenzoic acid precursor. For example:

- Step 1: Protect the carboxylic acid group of 3,5-dihydroxybenzoic acid using a methyl ester to avoid side reactions.

- Step 2: Perform O-alkylation with 2-methylpropyl bromide and propan-2-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Hydrolyze the ester group using aqueous NaOH to regenerate the carboxylic acid.

Characterization: Confirm regioselectivity via -NMR (e.g., distinct alkoxy proton signals at δ 1.2–1.4 ppm for isopropyl groups) and compare with reference data from similar benzoic acid derivatives .

Basic: How can the structure of this compound be validated experimentally?

Combined spectroscopic and crystallographic methods are essential:

- NMR: Analyze - and -NMR spectra to verify alkoxy substituent positions and absence of unreacted intermediates. For example, methine protons from isopropyl groups appear as septets (~δ 4.5–5.0 ppm) .

- X-ray crystallography: Use SHELX programs (e.g., SHELXL) to solve the crystal structure, confirming bond lengths and angles consistent with benzoic acid derivatives .

- Mass spectrometry: Confirm molecular weight via high-resolution MS (e.g., [M-H]⁻ peak at m/z 281.15).

Advanced: How to resolve contradictions in reported solubility data across studies?

Discrepancies may arise from polymorphic forms or solvent purity. To address this:

- Controlled solubility assays: Measure solubility in standardized solvents (e.g., DMSO, water, ethanol) using HPLC quantification under controlled temperatures (25°C ± 0.5°C) .

- Thermal analysis: Perform differential scanning calorimetry (DSC) to identify polymorphs, as melting point variations can indicate different crystalline forms .

- Purity verification: Use LC-MS to rule out impurities (>98% purity threshold) .

Advanced: What computational methods predict the electronic effects of its alkoxy substituents?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) can model:

- Electron-withdrawing/donating effects: Compare charge distribution at the benzene ring with substituent-free analogs. Methoxy and isopropoxy groups typically exhibit moderate electron-donating effects .

- Reactivity in nucleophilic acyl substitution: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for derivatization (e.g., esterification) .

Advanced: How to optimize regioselectivity during alkoxy group introduction?

Regioselectivity challenges arise in poly-substituted benzoic acids. Strategies include:

- Protecting group strategies: Temporarily block reactive sites (e.g., use tert-butyldimethylsilyl (TBS) groups) to direct alkylation to specific hydroxyl positions .

- Kinetic vs. thermodynamic control: Vary reaction temperature and solvent polarity. Polar aprotic solvents (e.g., DMF) favor faster alkylation at less hindered positions .

Basic: What are the key thermodynamic properties to consider during storage?

- Thermal stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>150°C typical for benzoic acids) .

- Light sensitivity: Store in amber vials at 4°C to prevent photodegradation, as aryl ethers are prone to UV-induced cleavage .

Advanced: How to study degradation pathways under accelerated conditions?

Design stress tests per ICH guidelines:

- Acidic/alkaline hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 48 hours. Monitor via HPLC for cleavage products (e.g., free benzoic acid) .

- Oxidative stress: Expose to 3% H₂O₂ and track peroxide adducts using LC-MS .

Advanced: What mechanistic insights guide its derivatization for drug discovery?

- Esterification kinetics: Use -labeling to trace acyl transfer mechanisms in ester formation .

- Bioisosteric replacements: Replace isopropoxy groups with trifluoromethoxy moieties to enhance metabolic stability, guided by QSAR models .

Basic: How to ensure reproducibility in scaled-up synthesis?

- Process analytical technology (PAT): Implement in-line FTIR to monitor reaction progress and intermediate purity .

- Purification: Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) .

Advanced: What strategies validate its role in supramolecular assemblies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.